![molecular formula C5H9ClN4 B589969 6-Methylpyrimidine-4,5-diamine hydrochloride CAS No. 1797132-20-7](/img/structure/B589969.png)
6-Methylpyrimidine-4,5-diamine hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Methylpyrimidine-4,5-diamine consists of a pyrimidine ring with a methyl group attached to the 6th carbon and amino groups attached to the 4th and 5th carbons . The InChI string representation of the molecule is InChI=1S/C5H8N4/c1-3-4 (6)5 (7)9-2-8-3/h2H,6H2,1H3, (H2,7,8,9)
.
Scientific Research Applications
Synthesis of Azo Derivatives
The compound is used in the synthesis of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine . These derivatives are prepared through a diazo coupling reaction and have potential applications in the textile industry .
Pharmacologically Active Decorated Six-Membered Diazines
The compound is a part of the diazine alkaloid scaffold, which is a central building block for a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Agents
Pyrimidine derivatives, including 4,5-Diamino-6-methylpyrimidine Hydrochloride, are known to modulate myeloid leukemia . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Agents
Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal activities . This makes them valuable in the development of new antimicrobial and antifungal drugs .
Cardiovascular Agents and Antihypertensive
Pyrimidine derivatives are also used as cardiovascular agents and antihypertensives . They play a crucial role in the treatment of cardiovascular diseases and hypertension .
Antidiabetic Agents
Pyrimidine derivatives have been reported to exhibit antidiabetic activities . They are used in the development of new antidiabetic drugs .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can interact with a broad range of biological targets, including various enzymes and receptors .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other non-covalent interactions .
Biochemical Pathways
Pyrimidine derivatives are known to play key roles in numerous biochemical processes, including nucleic acid synthesis and various signaling pathways .
Result of Action
Pyrimidine derivatives can exert a wide range of biological effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 4,5-Diamino-6-methylpyrimidine Hydrochloride can be influenced by various environmental factors . These may include the pH and composition of the biological medium, the presence of other substances, and physical conditions such as temperature and light exposure .
properties
IUPAC Name |
6-methylpyrimidine-4,5-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-3-4(6)5(7)9-2-8-3;/h2H,6H2,1H3,(H2,7,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEAIXCQHPPMRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyrimidine-4,5-diamine hydrochloride |
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